Ethyl 6-bromo-5-hydroxypicolinate
CAS No.:
Cat. No.: VC13564004
Molecular Formula: C8H8BrNO3
Molecular Weight: 246.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8BrNO3 |
|---|---|
| Molecular Weight | 246.06 g/mol |
| IUPAC Name | ethyl 6-bromo-5-hydroxypyridine-2-carboxylate |
| Standard InChI | InChI=1S/C8H8BrNO3/c1-2-13-8(12)5-3-4-6(11)7(9)10-5/h3-4,11H,2H2,1H3 |
| Standard InChI Key | XKJSXERPOVBOFF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NC(=C(C=C1)O)Br |
| Canonical SMILES | CCOC(=O)C1=NC(=C(C=C1)O)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl 6-bromo-5-hydroxypicolinate features a pyridine core with three distinct functional groups:
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A bromine atom at the 6-position, which enhances electrophilic reactivity.
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A hydroxyl group at the 5-position, contributing to hydrogen-bonding potential.
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An ethyl ester at the 2-position, influencing solubility and metabolic stability.
The IUPAC name, ethyl 6-bromo-5-hydroxypyridine-2-carboxylate, reflects this substitution pattern. Its canonical SMILES representation, CCOC(=O)C1=NC(=C(C=C1)O)Br, confirms the relative positions of substituents.
Spectroscopic and Physical Data
Key physicochemical properties include:
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Boiling Point: While unreported for this compound, its isomer, ethyl 5-bromo-6-hydroxypicolinate, has a boiling point of 414.1±40.0 °C.
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LogP: Estimated at ~2.1 (calculated using fragment-based methods), suggesting moderate lipophilicity.
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Hydrogen Bonding: The hydroxyl group acts as a hydrogen bond donor, while the ester carbonyl and pyridine nitrogen serve as acceptors, yielding a polar surface area of ~42 Ų .
Thermogravimetric analysis data are unavailable, but related bromopyridines typically exhibit decomposition temperatures above 200°C.
Synthesis and Manufacturing
Bromination Strategies
Though no explicit synthesis protocol for ethyl 6-bromo-5-hydroxypicolinate is documented, analogous compounds suggest a multi-step route:
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Esterification: Picolinic acid derivatives are often esterified using ethanol under acidic conditions.
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Directed Bromination: Electrophilic bromination with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–20°C achieves regioselective substitution . For example, ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate undergoes bromination with NBS to yield a brominated analog in 88% yield .
A hypothetical pathway for ethyl 6-bromo-5-hydroxypicolinate could involve bromination of ethyl 5-hydroxypicolinate, though reaction conditions would require optimization to avoid over-bromination.
Purification and Characterization
Purification typically employs silica-gel chromatography with heptane/diethyl ether or ethyl acetate/heptane gradients . Nuclear magnetic resonance (NMR) spectroscopy confirms structure:
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¹H NMR: Expected signals include a triplet for the ethyl group (δ ~1.3 ppm, CH₃), a quartet for the ester CH₂ (δ ~4.3 ppm), and aromatic protons (δ ~7.5–8.5 ppm) .
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¹³C NMR: Peaks for the ester carbonyl (δ ~165 ppm), pyridine carbons (δ ~120–150 ppm), and brominated carbon (δ ~110 ppm) .
Applications in Medicinal and Organic Chemistry
Biological Activity
While direct studies are lacking, structurally related compounds exhibit notable bioactivity:
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Quorum-Sensing Inhibition: Ethyl 5-bromopicolinate analogs disrupt bacterial communication in Pseudomonas aeruginosa, reducing virulence factor production .
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Antimicrobial Potential: Brominated pyridines often show activity against Gram-negative pathogens due to electrophilic interactions with bacterial enzymes .
Role as a Synthetic Intermediate
The compound’s reactivity makes it valuable for:
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Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids to generate biaryl systems.
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Ester Hydrolysis: Conversion to 6-bromo-5-hydroxypicolinic acid, a chelating agent for metal catalysts.
Comparative Analysis with Structural Analogs
Ethyl 5-Bromo-6-Hydroxypicolinate
This positional isomer shares the molecular formula C₈H₈BrNO₃ but differs in substituent placement:
| Property | Ethyl 6-Bromo-5-Hydroxypicolinate | Ethyl 5-Bromo-6-Hydroxypicolinate |
|---|---|---|
| Boiling Point (°C) | Not reported | 414.1 ± 40.0 |
| LogP | ~2.1 | ~2.3 |
| Synthetic Accessibility | Requires directed bromination | Similar challenges |
The isomer’s higher boiling point suggests stronger intermolecular forces, possibly due to altered dipole moments.
Ethyl 6-Bromo-3-Hydroxy-5-Methylpyrazine-2-Carboxylate
This pyrazine derivative (CAS 1269026-22-3) illustrates the impact of heterocycle modification:
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Reactivity: Pyrazine rings are less electron-rich than pyridines, affecting electrophilic substitution rates .
Future Research Directions
Target Identification
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Anticancer Screening: Bromopyridines often inhibit kinases; this compound could be tested against EGFR or VEGFR.
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Antiviral Studies: Similar esters show activity against RNA viruses via polymerase inhibition.
Process Optimization
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